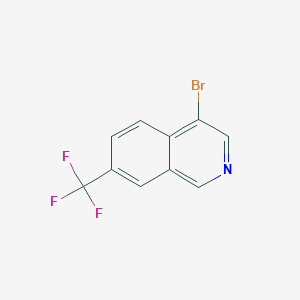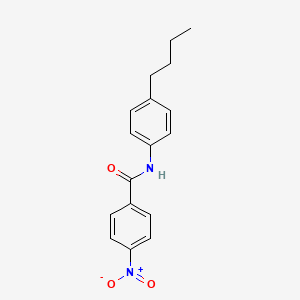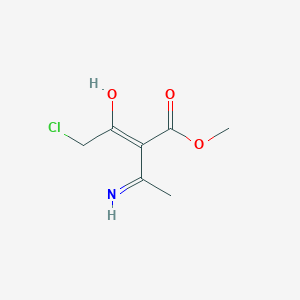
4-Bromo-7-(trifluoromethyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Nucleophilic Substitution and Compound Synthesis
Research involving bromoethoxyisoquinolines, which share a structural similarity with 4-Bromo-7-(trifluoromethyl)isoquinoline, demonstrates the potential for simple nucleophilic substitution reactions. These reactions can lead to the formation of biisoquinolines, highlighting the chemical's utility in synthesizing complex organic compounds with potential biological activities (Sanders, Dijk, & Hertog, 2010).
Applications in Drug and Fluorescent Material Synthesis
The compound's derivatives have been explored in multicomponent reactions (MCRs) involving pyridines and α-bromo ketones. These reactions can yield products with potential applications in antitumor drugs and fluorescent materials, showcasing the versatility and wide-ranging applications of this compound and its derivatives in medicinal chemistry and materials science (Huang, Huang, & Zhang, 2009).
Catalysis and Synthesis of Functionalized Isoquinolines
The compound is also a key precursor in the rhodium-catalyzed synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines. This process involves the formation of bromonium ylides, indicating its significance in catalytic processes for creating structurally complex and functionally rich molecules (He et al., 2016).
Antitumor Activity
Analogously substituted compounds, such as those derived from this compound, have been employed in the synthesis of antitumor alkaloids like luotonin A. These compounds retain significant antitumor activity, underscoring the importance of such brominated isoquinolines in the development of new anticancer agents (Golubev et al., 2010).
Antiplasmodial Activity
Substituted isoquinolines, related structurally to this compound, have been investigated for their activity against Plasmodium falciparum, with modifications at the 7-position significantly impacting their antiplasmodial efficacy. These findings suggest potential applications in the design of new antimalarial drugs (De, Krogstad, Byers, & Krogstad, 1998).
Safety and Hazards
The safety data sheet for a similar compound, 4-Bromo-2-(trifluoromethyl)aniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
4-bromo-7-(trifluoromethyl)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-9-5-15-4-6-3-7(10(12,13)14)1-2-8(6)9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGHXBNGLWBPKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-Methyl-2-(oxan-4-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2862556.png)
![4-butoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide](/img/structure/B2862557.png)
![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2862559.png)
![1-[4,5-Dimethyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2862561.png)





![N-benzyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2862573.png)
![2-(9-Chloro-5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2862574.png)
![3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride](/img/structure/B2862575.png)
![2-Ethyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperidine](/img/structure/B2862577.png)